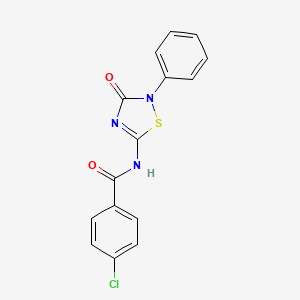

4-chloro-N-(3-oxo-2-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “4-chloro-N-(3-oxo-2-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is not provided in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, the specific physical and chemical properties for “4-chloro-N-(3-oxo-2-phenyl-1,2,4-thiadiazol-5-yl)benzamide” are not provided in the available sources .Aplicaciones Científicas De Investigación

Solvent Effects on Molecular Behavior

Research on derivatives of 1,3,4-thiadiazole, closely related to 4-chloro-N-(3-oxo-2-phenyl-1,2,4-thiadiazol-5-yl)benzamide, has highlighted the impact of solvent polarizability on molecular behavior. In a study by Matwijczuk et al. (2017), the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group was observed to be influenced by solvent and temperature, indicating the complex interplay between molecular structure and environmental factors. This equilibrium does not solely depend on the electric dipole moment of the solvent but rather its average electric polarizability, suggesting the substituent in the molecule significantly affects the tautomeric equilibrium in 1,3,4-thiadiazole analogues (Matwijczuk et al., 2017).

Synthetic Methodologies and Compound Derivatives

The development of synthetic methodologies for thiadiazoles has been explored, demonstrating the versatility of these compounds in chemical synthesis. Takikawa et al. (1985) detailed the preparation of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides, offering a pathway to synthesize structurally diverse thiadiazole derivatives efficiently (Takikawa et al., 1985).

Anticancer Potential

A significant area of research involving thiadiazole derivatives is their potential in anticancer therapy. Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against various cancer cell lines. This study highlights the therapeutic promise of thiadiazole derivatives in oncology, with certain derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Nematocidal Activities

Research on 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups by Liu et al. (2022) has unveiled compounds with promising nematocidal activities. Two compounds in particular demonstrated significant activity against Bursaphelenchus xylophilus, a pest that poses a serious threat to forestry. This indicates the potential of thiadiazole derivatives in developing new nematicides (Liu et al., 2022).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-chloro-N-(3-oxo-2-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2S/c16-11-8-6-10(7-9-11)13(20)17-14-18-15(21)19(22-14)12-4-2-1-3-5-12/h1-9H,(H,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQZKJCVLSTPHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2981054.png)

![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)

![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)